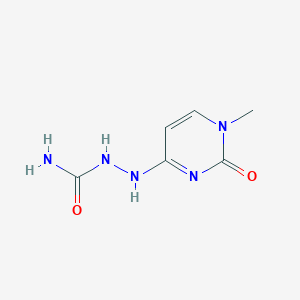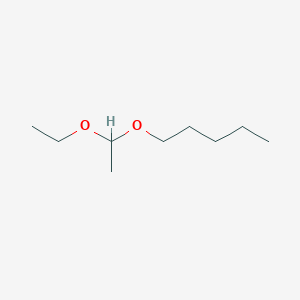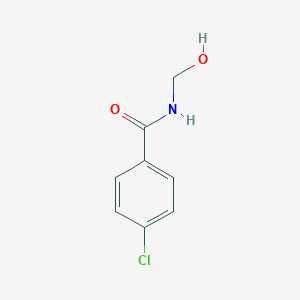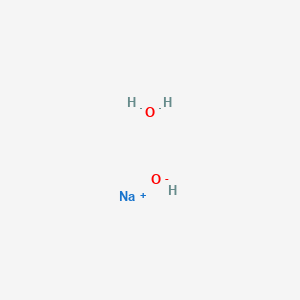
Sodium hydroxide monohydrate
Übersicht
Beschreibung
Sodium hydroxide, also known as lye and caustic soda, is an inorganic compound with the formula NaOH . It is a white solid ionic compound consisting of sodium cations Na+ and hydroxide anions OH− . Sodium hydroxide is a highly corrosive base and alkali that decomposes lipids and proteins at ambient temperatures and may cause severe chemical burns . It is highly soluble in water, and readily absorbs moisture and carbon dioxide from the air . The monohydrate NaOH·H2O crystallizes from water solutions between 12.3 and 61.8 °C . The commercially available “sodium hydroxide” is often this monohydrate .
Synthesis Analysis
Sodium hydroxide can be synthesized by moving Na+ towards cathode mercury where it gets deposited as Na metal and reacts with Hg to form an amalgam, which can then be hydrolyzed to form NaOH .Molecular Structure Analysis
The molecular formula of Sodium hydroxide monohydrate is H3NaO2 . The InChI representation is InChI=1S/Na.2H2O/h;1H2/q+1;;/p-1 and the Canonical SMILES representation is O.[OH-].[Na+] .Chemical Reactions Analysis
Sodium hydroxide undergoes a neutralization reaction when it is combined with acid . This makes it well-suited as a pH regulator in many industries, like water treatment, because of its ability to neutralize or control acidity . NaOH reacts with acid to produce a water and an ionic compound .Physical And Chemical Properties Analysis
Pure sodium hydroxide is a colorless crystalline solid that melts at 318 °C without decomposition and boils at 1,388 °C . It is highly soluble in water, with a lower solubility in polar solvents such as ethanol and methanol .Wissenschaftliche Forschungsanwendungen
Acid Neutralizer
Sodium hydroxide monohydrate is used as an acid neutralizer . It is a strong base and is widely used in the chemical industry to drive chemical reactions .
Petroleum Refining
It finds application as a neutralizing agent in the petroleum refining industry . In this industry, it is used to remove acidic contaminants.
Paint Stripper
Sodium hydroxide monohydrate is used as a paint stripper . It is capable of breaking down and removing paints from various surfaces.
Analytical Reagent
It is used as an analytical reagent in laboratories to measure the concentration of acids by titration . This is a common procedure in analytical chemistry for determining the concentration of an unknown acid or base.
Soap Production
Sodium hydroxide monohydrate plays a crucial role in soap production . It is used in the saponification process, where it reacts with fats to produce soap.
Alumina Production
It is used in the alumina production by Bayer process . In this process, bauxite ore is treated with sodium hydroxide monohydrate, which results in the formation of soluble sodium aluminate, leaving the impurities behind.
Paper Industry
In the paper industry , sodium hydroxide monohydrate is used in the pulping and bleaching processes . It helps in breaking down the lignin in wood, making the cellulose fibers accessible.
Biodiesel Preparation
It plays an important role as a catalyst for the transesterification of methanol and triglycerides in order to prepare biodiesel . This process converts fats and oils into biodiesel and glycerin.
Wirkmechanismus
Target of Action
Sodium hydroxide monohydrate, also known as lye or caustic soda , primarily targets proteins in organic tissues . It is a strong base that is widely used in the chemical industry to drive chemical reactions .
Mode of Action
Sodium hydroxide monohydrate, due to its high-level alkalinity, directly causes bond breakage in proteins, especially disulfide bridges . This interaction with proteins results in significant changes in the structure and function of these biomolecules. For instance, hair and fingernails are found to be dissolved after 20 hours of direct contact with sodium hydroxide at pH values higher than 9.2 .
Biochemical Pathways
The primary biochemical pathway affected by sodium hydroxide involves protein denaturation. The high alkalinity of sodium hydroxide disrupts the normal balance of hydrogen bonding within proteins, leading to the breakdown of their three-dimensional structure . This can have downstream effects on any biological processes that rely on the normal function of these proteins.
Pharmacokinetics
It is known that sodium hydroxide can be absorbed through the skin and mucous membranes, and it can cause severe burns and eye damage .
Result of Action
The primary result of sodium hydroxide’s action is the destruction of organic tissue . This is why it is used in certain industrial applications, such as cleaning and processing metals, manufacturing soaps, and in commercial drain/oven cleaners . In a biological context, the destruction of proteins can lead to significant cellular damage and death.
Action Environment
The action of sodium hydroxide is influenced by environmental factors such as concentration, temperature, and the presence of other substances . For example, sodium hydroxide is typically used as a solid or a diluted 50% solution . Its reactivity and corrosiveness can increase with higher concentrations and temperatures . Furthermore, when sodium hydroxide is dissolved in water or neutralized with acid, it releases substantial amounts of heat, which may prove sufficient to ignite combustible materials .
Safety and Hazards
Zukünftige Richtungen
Sodium hydroxide is frequently used alongside neutral water and acidic hydrochloric acid to demonstrate the pH scale to chemistry students . It is likely that there will be an increasing demand for aesthetic whitening treatments . Bleaching of teeth has also become increasingly regulated although there are international differences in the use and concentration of bleaching agents .
Eigenschaften
IUPAC Name |
sodium;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJWASZNUJCEKT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635808 | |
| Record name | Sodium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.012 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hydroxide monohydrate | |
CAS RN |
12200-64-5 | |
| Record name | Sodium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caustic soda monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of the quaternary phase diagram in understanding Sodium hydroxide monohydrate's behavior in concrete?
A1: The quaternary phase diagram for Na2O-CaO-SiO2-H2O, which includes Sodium hydroxide monohydrate, is crucial for understanding the complex chemical interactions within concrete. [] This diagram illustrates the compositional relationships between various compounds, including Sodium hydroxide monohydrate, calcium hydroxide, and sodium-substituted calcium silicate hydrate. Importantly, the diagram reveals that under specific conditions found in concrete pore solutions, the formation of a quaternary compound (approximately 0.25Na2O · CaO · SiO2· 3H2O) is favored. This quaternary compound's presence can contribute to the occurrence of alkali-silica reaction (ASR), a detrimental reaction that can lead to concrete deterioration. [] Therefore, understanding the phase equilibria represented in this diagram is essential for predicting and mitigating ASR in concrete structures.
Q2: What unique structural features of Sodium hydroxide monohydrate were revealed by X-ray and neutron diffraction studies?
A2: X-ray and neutron diffraction studies on Sodium hydroxide monohydrate (NaOH · H2O) and its deuterated analogue (NaOD · D2O) revealed intriguing hydrogen bonding patterns within its crystal structure. [, ] The compound exhibits a layered structure with repeating units of … /O Na O O Na O/ …. Strong hydrogen bonds are formed between hydroxide ions (OH-) acting as acceptors and water molecules, creating a continuous, one-dimensional chain-like structure. [] These strong hydrogen bonds are characterized by O…O distances of 2.66 Å and 2.69 Å. Additionally, weaker "bridge bonds" with an O…O distance of 3.18 Å connect these layers, contributing to the overall stability of the crystal lattice. [] This unique combination of strong and weak hydrogen bonding contributes to the distinct properties of Sodium hydroxide monohydrate.
Q3: How is Sodium hydroxide monohydrate utilized in the extraction of alkali from natural resources like trona?
A3: Sodium hydroxide monohydrate plays a key role in the alkali extraction process from trona, a naturally occurring sodium carbonate-rich mineral. [] In this process, an aqueous solution of Sodium hydroxide (7.3%) acts as a solvent, effectively dissolving the crude trona. This dissolution step is crucial for separating valuable alkali components from the raw mineral. Subsequently, evaporative crystallization at 100°C yields Sodium hydroxide monohydrate crystals. These crystals can then be calcined to produce dense soda ash (sodium carbonate), a vital industrial chemical. [] This application highlights the practical significance of Sodium hydroxide monohydrate in resource extraction and chemical manufacturing.
Q4: What phase transitions does Sodium hydroxide monohydrate undergo at elevated temperatures?
A4: Sodium hydroxide monohydrate undergoes several phase transitions as temperature increases. [] Differential thermal analysis, high-temperature microscopy, and X-ray diffraction studies have been instrumental in characterizing these transitions. Initially, the compound melts, followed by the expulsion of any entrapped water at higher temperatures. [] A significant structural change occurs as α-sodium hydroxide transitions to β-sodium hydroxide. Finally, β-sodium hydroxide reaches its melting point. Understanding these phase transitions and the temperature ranges at which they occur is crucial for various applications involving Sodium hydroxide monohydrate, particularly in processes operating at elevated temperatures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




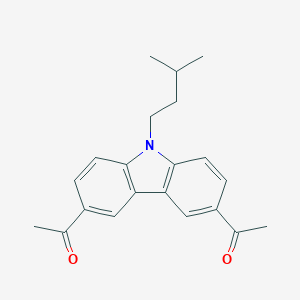


![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)
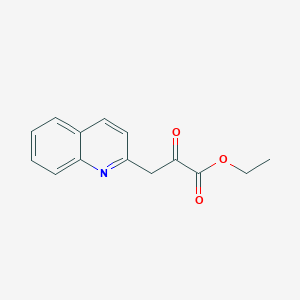

![6-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B75860.png)

